
17-Deoxy-20-hydroxy methylprednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid derived from methylprednisolone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is particularly notable for its potent anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide formation, and subsequent hydrolysis. The key steps are:
Oxidation: The initial step involves the oxidation of diosgenin to form the corresponding ketone.
Epoxide Formation: The ketone is then converted into an epoxide using a suitable reagent such as m-chloroperbenzoic acid.
Hydrolysis: The epoxide is hydrolyzed to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation and biocatalysis. Microorganisms such as Rhizopus nigricans are used to introduce hydroxyl groups at specific positions on the steroid nucleus, followed by chemical modifications to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions: 17-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reducing ketones to alcohols.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound .
Aplicaciones Científicas De Investigación
17-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard for analytical methods.
Mecanismo De Acción
The mechanism of action of 17-Deoxy-20-hydroxy methylprednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also decreases the permeability of capillaries and inhibits the migration of leukocytes to sites of inflammation .
Comparación Con Compuestos Similares
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 17-Deoxy-20-hydroxy methylprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a different metabolic profile and potentially reduced side effects compared to other corticosteroids .
Propiedades
Número CAS |
113032-26-1 |
|---|---|
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1 |
Clave InChI |
PVEMJPIDMMVXAH-FSTGRUDBSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


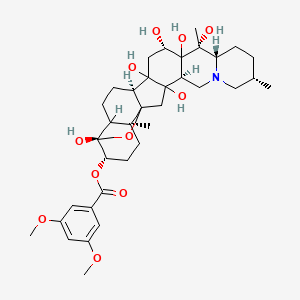
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)

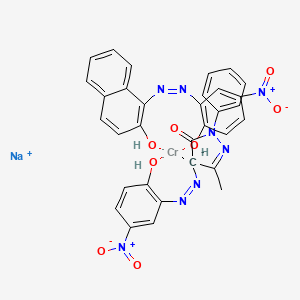
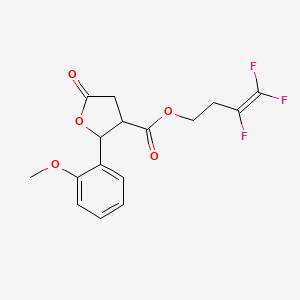
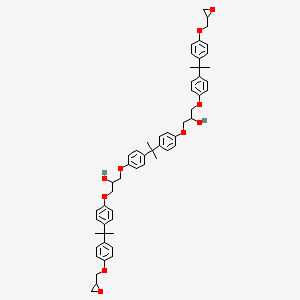
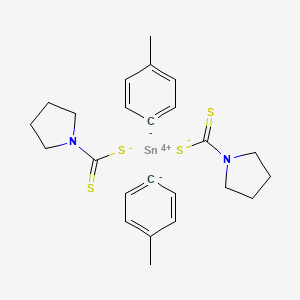

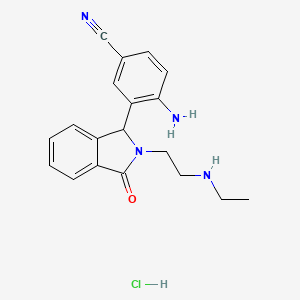
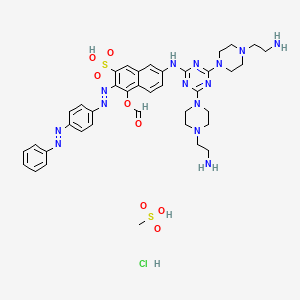
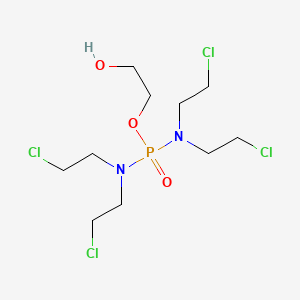
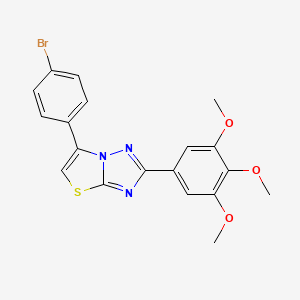
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)

